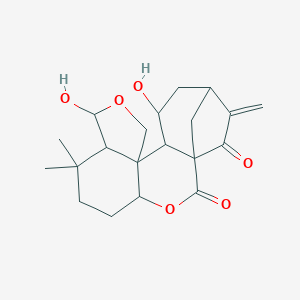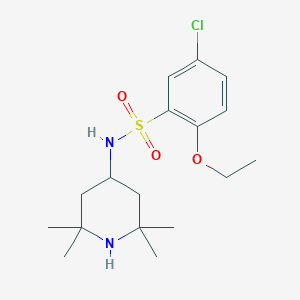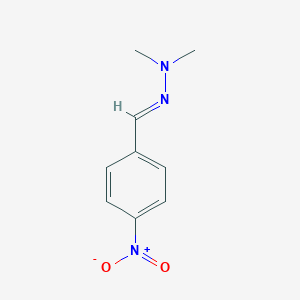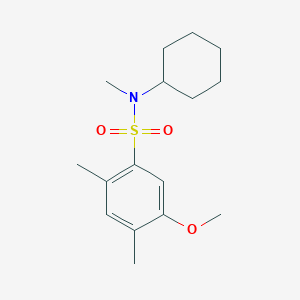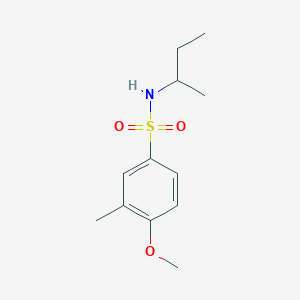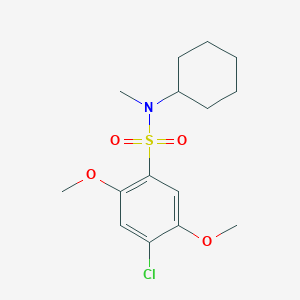
4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the NBOMe family of drugs. It is a potent hallucinogen and has been used in scientific research to study its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide involves its binding to the 5-HT2A receptor, which leads to the activation of various signaling pathways in the brain. This results in altered perception, mood, and cognition. The exact mechanism of action is not fully understood and requires further research.
Biochemical and Physiological Effects:
4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide has been shown to produce a range of biochemical and physiological effects. These include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. It has also been shown to produce visual hallucinations, synesthesia, and ego dissolution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide in lab experiments has several advantages and limitations. One advantage is its high potency, which allows for the use of small amounts in experiments. It also has a high affinity for the 5-HT2A receptor, making it useful in studies of this receptor. However, its high potency also poses a risk of toxicity, and its effects on other receptors and signaling pathways are not fully understood.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide. One direction is to investigate its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another direction is to study its effects on other receptors and signaling pathways in the brain. Finally, further research is needed to fully understand the mechanism of action and potential risks associated with its use.
Métodos De Síntesis
The synthesis of 4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide involves the reaction of 2,5-dimethoxyphenethylamine with N-cyclohexyl-N-methylsulfonamide and 4-chlorobenzoyl chloride. The resulting compound is purified by recrystallization and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide has been used in scientific research to study its effects on the central nervous system and to investigate its potential therapeutic applications. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have also suggested that 4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide may have antidepressant and anxiolytic effects.
Propiedades
Nombre del producto |
4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H22ClNO4S |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
4-chloro-N-cyclohexyl-2,5-dimethoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H22ClNO4S/c1-17(11-7-5-4-6-8-11)22(18,19)15-10-13(20-2)12(16)9-14(15)21-3/h9-11H,4-8H2,1-3H3 |
Clave InChI |
IVHJTSZXUYHESV-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
SMILES canónico |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




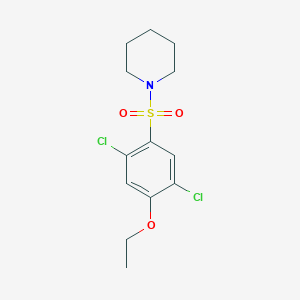
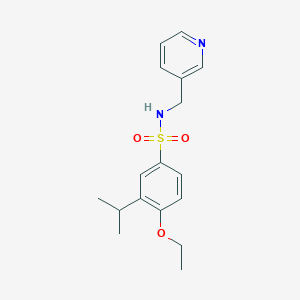


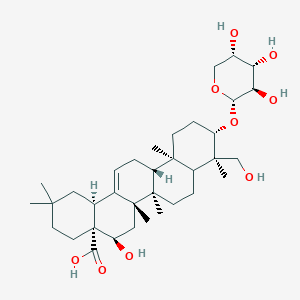
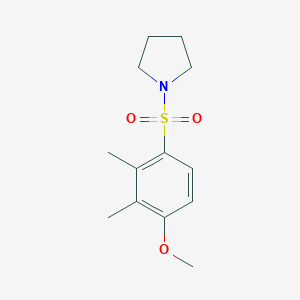
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
